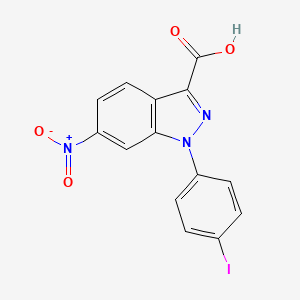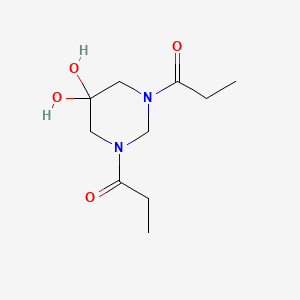
1,1'-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) is a synthetic organic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, and the process may include additional steps such as distillation or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine derivatives: Compounds with similar structures and biological activities.
Pyrimidine analogs: Compounds with variations in the pyrimidine ring or substituents.
Uniqueness
1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
393056-46-7 |
|---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(5,5-dihydroxy-3-propanoyl-1,3-diazinan-1-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O4/c1-3-8(13)11-5-10(15,16)6-12(7-11)9(14)4-2/h15-16H,3-7H2,1-2H3 |
InChI Key |
HTMYQKNFGDTHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(CN(C1)C(=O)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


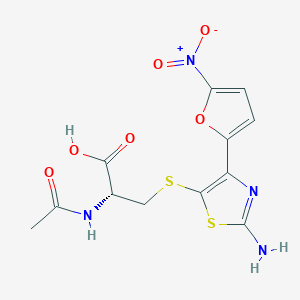
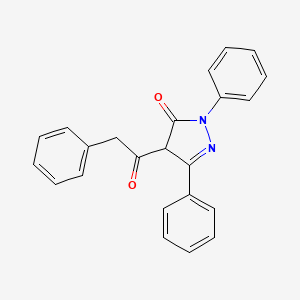
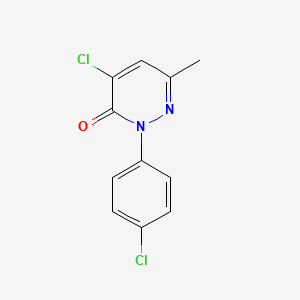
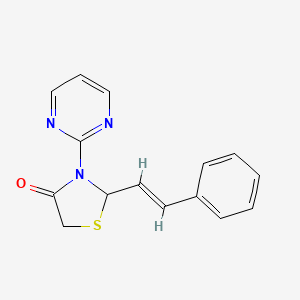
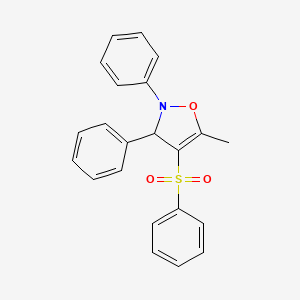
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)
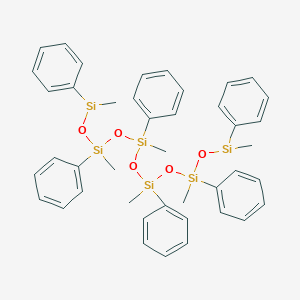
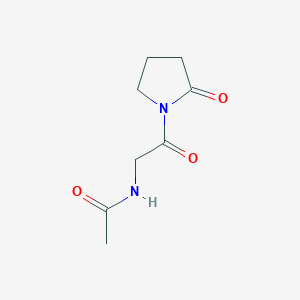
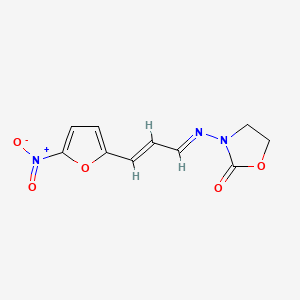
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)


